molecular formula C17H18ClN3O3 B2643557 2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 1448072-20-5

2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No. B2643557
CAS RN: 1448072-20-5
M. Wt: 347.8
InChI Key: SUEMCVQECMFIQA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a chemical compound with potential applications in scientific research. This compound is also known as GSK-3 inhibitor, as it inhibits the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in many cellular processes.

Scientific Research Applications

Fungicidal Activity

Research has shown that compounds with a structure similar to 2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone exhibit fungicidal activities. A study by Kuzenkov and Zakharychev (2009) demonstrated the synthesis of new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which were obtained for pharmacological and agrochemical screening, showing fungicidal activity for the synthesized compounds (Kuzenkov & Zakharychev, 2009).

Anticancer Activity

Another area of application is in anticancer research, where new series of 3(2h)-one pyridazinone derivatives, structurally related to the compound of interest, were synthesized and demonstrated potential antioxidant activity. This research aimed to explore the therapeutic potentials of these compounds, which were confirmed by structure-activity relationship studies through molecular docking (Mehvish & Kumar, 2022).

Electrooxidation

Studies on compounds structurally similar to 2-(4-Chlorophenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone have also included electrooxidation processes. For instance, the electrooxidation of 2,4-dichlorophenol and other polychlorinated phenols at a glassy carbon electrode was investigated, proposing mechanisms for the degradation of such compounds in aqueous environments, which could have implications for environmental remediation efforts (Ureta-Zañartu et al., 2002).

Advanced Oxidation Processes

The degradation of related compounds through advanced oxidation processes has been another focus area. The combination of electrooxidation and Oxone showed significant removal of 2,4-Dichlorophenoxyacetic acid from aqueous solutions, indicating the utility of such processes in degrading environmental pollutants (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-3-5-14(6-4-13)23-12-17(22)21-10-7-15(8-11-21)24-16-2-1-9-19-20-16/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEMCVQECMFIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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